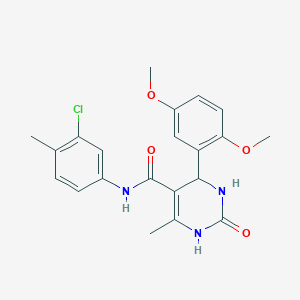![molecular formula C17H23N5O2 B5142848 2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[4-(2-pyridinyl)butyl]acetamide](/img/structure/B5142848.png)
2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[4-(2-pyridinyl)butyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[4-(2-pyridinyl)butyl]acetamide, also known as DPA-714, is a small molecule that has gained significant attention in the field of neuroscience and pharmacology. This compound is a selective ligand for the translocator protein 18 kDa (TSPO), which is expressed in high levels in microglia, astrocytes, and other immune cells in the brain. DPA-714 is a promising tool for non-invasive imaging of neuroinflammation, which is a hallmark of various neurological disorders.
Wirkmechanismus
2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[4-(2-pyridinyl)butyl]acetamide binds to the TSPO, which is a transmembrane protein located in the outer mitochondrial membrane. The TSPO is involved in various cellular functions, such as cholesterol transport, apoptosis, and immune response. Upon activation, the TSPO can modulate the activity of various signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[4-(2-pyridinyl)butyl]acetamide has been shown to modulate various biochemical and physiological processes in the brain, such as microglial activation, cytokine production, and oxidative stress. 2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[4-(2-pyridinyl)butyl]acetamide has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of neuroinflammation. Moreover, 2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[4-(2-pyridinyl)butyl]acetamide has been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and stroke.
Vorteile Und Einschränkungen Für Laborexperimente
2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[4-(2-pyridinyl)butyl]acetamide has several advantages for lab experiments, such as its high selectivity for the TSPO, its non-invasive imaging capabilities, and its ability to cross the blood-brain barrier. However, there are some limitations to the use of 2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[4-(2-pyridinyl)butyl]acetamide in lab experiments, such as its short half-life, which requires the use of radioisotopes for imaging, and its potential off-target effects on other proteins that are expressed in low levels in the brain.
Zukünftige Richtungen
There are several future directions for the use of 2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[4-(2-pyridinyl)butyl]acetamide in neuroscience and pharmacology. One direction is the development of new TSPO ligands with higher affinity and selectivity for the TSPO, which can improve the sensitivity and specificity of neuroinflammation imaging. Another direction is the investigation of the role of neuroinflammation in various neurological disorders, such as depression, anxiety, and addiction, and the development of new therapeutic strategies that target neuroinflammation. Finally, the use of 2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[4-(2-pyridinyl)butyl]acetamide in clinical trials for the diagnosis and treatment of neurological disorders is a promising future direction that can lead to the development of personalized medicine for these disorders.
Synthesemethoden
The synthesis of 2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[4-(2-pyridinyl)butyl]acetamide involves the reaction of 4-(dimethylamino)pyridine-2-carbonitrile with 1-bromo-4-chlorobutane, followed by the reaction of the resulting intermediate with 2-amino-2-methylpropan-1-ol and acetic anhydride. The final product is obtained after purification using column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[4-(2-pyridinyl)butyl]acetamide has been extensively used in preclinical studies to visualize and quantify neuroinflammation in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and stroke. This compound has been labeled with various radioisotopes, such as carbon-11, fluorine-18, and iodine-123, for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. 2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[4-(2-pyridinyl)butyl]acetamide PET and SPECT imaging have shown promising results in detecting neuroinflammation in animal models and humans.
Eigenschaften
IUPAC Name |
2-[4-(dimethylamino)-6-oxopyridazin-1-yl]-N-(4-pyridin-2-ylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-21(2)15-11-17(24)22(20-12-15)13-16(23)19-10-6-4-8-14-7-3-5-9-18-14/h3,5,7,9,11-12H,4,6,8,10,13H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQFTYWEBJPEAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=O)N(N=C1)CC(=O)NCCCCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[4-(2-pyridinyl)butyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5142765.png)
amino]methyl}phenoxy)ethanol](/img/structure/B5142767.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5142775.png)
![1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(4-fluorophenyl)piperazine](/img/structure/B5142778.png)
![1-(4-bromophenyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5142784.png)

![N'-[2-(2-bromo-4-chlorophenoxy)acetyl]isonicotinohydrazide](/img/structure/B5142795.png)
![2-[(2-bromobenzoyl)amino]ethyl 2-bromobenzoate](/img/structure/B5142807.png)
![N-[2-(1H-imidazol-5-yl)ethyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B5142831.png)

![N-(1-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5142844.png)
![2,6-dimethoxy-4-{[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B5142850.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5142869.png)